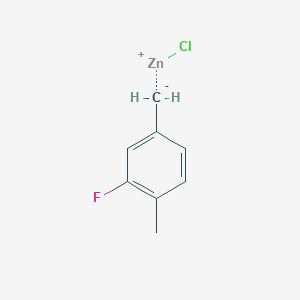
3-Fluoro-4-methylbenzylzinc chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-Fluoro-4-methylbenzylzinc chloride (MFCD11226461) is an organozinc reagent commonly used in organic synthesis. It is a derivative of benzylzinc chloride, where the benzyl group is substituted with a fluorine atom at the third position and a methyl group at the fourth position. This compound is typically used in cross-coupling reactions and other synthetic applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Fluoro-4-methylbenzylzinc chloride is generally prepared by the reaction of 3-fluoro-4-methylbenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and controlled environments to ensure consistency and yield. The compound is often supplied as a solution in THF to maintain its stability and ease of handling.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-4-methylbenzylzinc chloride primarily undergoes cross-coupling reactions , such as Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in substitution reactions where the zinc moiety is replaced by other functional groups.
Common Reagents and Conditions:
Negishi Coupling: Typically involves palladium or nickel catalysts and a base like triethylamine. The reaction is carried out under an inert atmosphere at moderate temperatures.
Substitution Reactions: Often involve nucleophiles like halides or alkoxides under mild conditions.
Major Products: The major products of these reactions are typically substituted aromatic compounds, where the zinc moiety is replaced by the desired functional group, resulting in compounds with diverse applications in pharmaceuticals and materials science.
Applications De Recherche Scientifique
Chemistry: 3-Fluoro-4-methylbenzylzinc chloride is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in medicinal chemistry.
Biology: In biological research, this compound is used to synthesize bioactive molecules that can be tested for their effects on various biological pathways. It is also employed in the modification of biomolecules to study their structure and function.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Its role in the synthesis of drug intermediates is crucial for the development of new medications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and advanced materials.
Mécanisme D'action
The mechanism by which 3-fluoro-4-methylbenzylzinc chloride exerts its effects is primarily through its role as a nucleophile in organic reactions. The zinc atom coordinates with the electrophilic center of the substrate, facilitating the formation of new bonds. This coordination is crucial for the compound’s reactivity and selectivity in various synthetic applications.
Comparaison Avec Des Composés Similaires
Benzylzinc chloride: Lacks the fluorine and methyl substituents, making it less reactive in certain applications.
3-Fluorobenzylzinc chloride: Similar but without the methyl group, affecting its steric and electronic properties.
4-Methylbenzylzinc chloride: Similar but without the fluorine atom, impacting its reactivity and selectivity.
Uniqueness: 3-Fluoro-4-methylbenzylzinc chloride is unique due to the presence of both fluorine and methyl substituents, which enhance its reactivity and selectivity in synthetic applications. The fluorine atom increases the compound’s electrophilicity, while the methyl group provides steric hindrance, making it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C8H8ClFZn |
|---|---|
Poids moléculaire |
224.0 g/mol |
Nom IUPAC |
chlorozinc(1+);2-fluoro-4-methanidyl-1-methylbenzene |
InChI |
InChI=1S/C8H8F.ClH.Zn/c1-6-3-4-7(2)8(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
JFLKSLUCDCUVNE-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=C(C=C1)[CH2-])F.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one](/img/structure/B13915693.png)
![6-Bromo-8-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13915706.png)
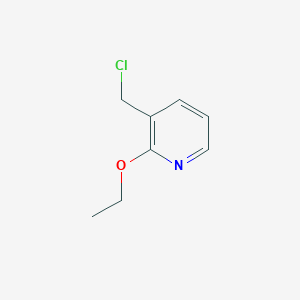
![Methyl 2-(4-chlorophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B13915722.png)




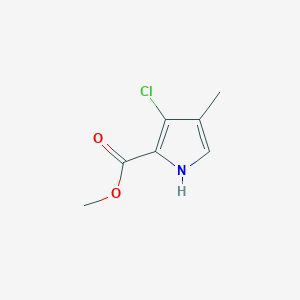
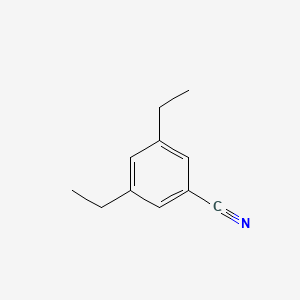
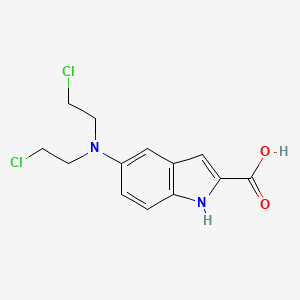
![Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B13915783.png)
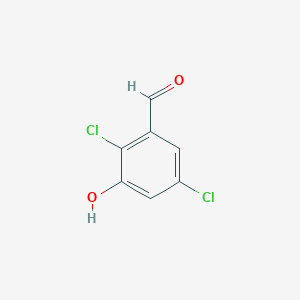
![5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13915786.png)
